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Compound of Interest

Compound Name: MI-219

Cat. No.: B10825148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of MI-219, a

potent and orally active small-molecule inhibitor of the MDM2-p53 interaction. The data

presented herein summarizes its mechanism of action, efficacy in various cancer models,

pharmacokinetic profile, and safety, establishing a strong rationale for its clinical investigation

as a targeted cancer therapeutic.

Core Mechanism of Action: p53 Reactivation
MI-219 is a highly selective inhibitor of the murine double minute 2 (MDM2) protein, a primary

negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is

overexpressed, leading to the inhibition of p53's tumor-suppressing functions. MI-219 was

designed through a structure-based approach to bind to the p53-binding pocket of MDM2 with

high affinity, thereby disrupting the MDM2-p53 interaction.[1][2] This disruption liberates p53

from MDM2-mediated degradation, leading to the activation of the p53 pathway.[2][3][4]

Activated p53 then transcriptionally upregulates its target genes, including p21 (a cell cycle

inhibitor) and MDM2 (in a negative feedback loop), resulting in cell cycle arrest and apoptosis

specifically in tumor cells.[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10825148?utm_src=pdf-interest
https://www.benchchem.com/product/b10825148?utm_src=pdf-body
https://www.benchchem.com/product/b10825148?utm_src=pdf-body
https://www.benchchem.com/product/b10825148?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/67/9_Supplement/LB-365/540278/Preclinical-characterization-of-MI-219-A-novel
https://pubmed.ncbi.nlm.nih.gov/18316739/
https://pubmed.ncbi.nlm.nih.gov/18316739/
https://aacrjournals.org/mct/article/6/11_Supplement/B271/240117/A-novel-orally-active-MDM2-inhibitor-MI-219
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268798/
https://aacrjournals.org/cancerres/article/67/9_Supplement/LB-365/540278/Preclinical-characterization-of-MI-219-A-novel
https://pubmed.ncbi.nlm.nih.gov/20944104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal State in p53 Wild-Type Cancer Cells Action of MI-219

MDM2

p53

Binds and Inhibits

Ubiquitination & Degradation

MI-219

MDM2

Inhibits

p53 (Active)

p21

Upregulates

Apoptosis

Induces

Cell Cycle Arrest

Leads to

Click to download full resolution via product page

Caption: Mechanism of action of MI-219 in reactivating the p53 pathway.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MI-219.

Table 1: In Vitro Activity of MI-219
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Parameter Value Cell Lines Comments

Binding Affinity (Ki) 5 nM Human MDM2

High affinity for the

target protein.[1][2][3]

[4]

Selectivity >10,000-fold Over MDMX

Demonstrates high

specificity for MDM2

over its homologue

MDMX.[2][3][4]

IC50 (Cell Growth

Inhibition)
0.2 - 1 µM

Cancer cells with wild-

type p53

Potent inhibition of cell

growth in p53 wild-

type cancer cells.[1]

Selectivity (p53

status)
20-100 times

Over cancer cells with

mutated/deleted p53

Activity is dependent

on the presence of

wild-type p53.[1]

Table 2: In Vivo Efficacy of MI-219 in Xenograft Models
Xenograft Model Dosing Regimen

Tumor Growth
Inhibition

Reference

SJSA-1

(Osteosarcoma)

200 mg/kg, once daily

(p.o.) for 14 days
75% [4]

SJSA-1

(Osteosarcoma)

Optimal doses for 14

days
>90% [1]

LNCaP (Prostate

Cancer)

Optimal doses for 14

days
>90% [1]

Table 3: Pharmacokinetic Profile of MI-219

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://aacrjournals.org/cancerres/article/67/9_Supplement/LB-365/540278/Preclinical-characterization-of-MI-219-A-novel
https://pubmed.ncbi.nlm.nih.gov/18316739/
https://aacrjournals.org/mct/article/6/11_Supplement/B271/240117/A-novel-orally-active-MDM2-inhibitor-MI-219
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268798/
https://pubmed.ncbi.nlm.nih.gov/18316739/
https://aacrjournals.org/mct/article/6/11_Supplement/B271/240117/A-novel-orally-active-MDM2-inhibitor-MI-219
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268798/
https://aacrjournals.org/cancerres/article/67/9_Supplement/LB-365/540278/Preclinical-characterization-of-MI-219-A-novel
https://aacrjournals.org/cancerres/article/67/9_Supplement/LB-365/540278/Preclinical-characterization-of-MI-219-A-novel
https://www.benchchem.com/product/b10825148?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268798/
https://aacrjournals.org/cancerres/article/67/9_Supplement/LB-365/540278/Preclinical-characterization-of-MI-219-A-novel
https://aacrjournals.org/cancerres/article/67/9_Supplement/LB-365/540278/Preclinical-characterization-of-MI-219-A-novel
https://www.benchchem.com/product/b10825148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Dose
Bioavailabil
ity (Oral)

t1/2 (Half-
life)

Cmax Reference

Rat 25 mg/kg 65% ~2 hours 6 µM [1]

Mouse, Rat,

Dog, Monkey
N/A

Excellent oral

bioavailability
N/A N/A [3]

Experimental Protocols
Detailed methodologies for key experiments are outlined below.

Cell Growth Inhibition Assay (WST Assay)
This assay was employed to determine the IC50 values of MI-219.

Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed

to adhere overnight.

Compound Treatment: Cells were treated with a range of concentrations of MI-219 or vehicle

control.

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

WST Reagent Addition: A water-soluble tetrazolium salt (WST) reagent was added to each

well.

Incubation and Measurement: After a further incubation period, the absorbance was

measured at a specific wavelength using a microplate reader. The absorbance is

proportional to the number of viable cells.

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle

control, and IC50 values were determined by plotting the percentage of inhibition against the

drug concentration.

Co-Immunoprecipitation for MDM2-p53 Interaction
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This technique was used to confirm that MI-219 disrupts the interaction between MDM2 and

p53.

Cell Lysis: Cells treated with MI-219 or vehicle control were lysed in a suitable buffer.

Immunoprecipitation: The cell lysates were incubated with an antibody specific for MDM2,

which was coupled to protein A/G beads.

Washing: The beads were washed to remove non-specifically bound proteins.

Elution: The bound proteins were eluted from the beads.

Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies against p53 and MDM2 to detect the presence of

these proteins in the immunoprecipitated complex. A reduction in the amount of p53 co-

immunoprecipitated with MDM2 in MI-219-treated cells indicates disruption of the interaction.

In Vivo Xenograft Tumor Models
These models were used to assess the anti-tumor activity of MI-219 in a living organism.

Cell Implantation: Human cancer cells (e.g., SJSA-1 or LNCaP) were subcutaneously

injected into immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Tumors were allowed to grow to a palpable size.

Treatment: Mice were randomized into treatment and control groups. MI-219 was

administered orally at specified doses and schedules. The control group received a vehicle.

Monitoring: Tumor volume and body weight were measured regularly (e.g., twice or three

times a week).

Endpoint: The study was concluded after a predetermined period or when tumors in the

control group reached a certain size.

Data Analysis: Tumor growth inhibition was calculated by comparing the average tumor

volume in the treated group to the control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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